3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
3-(Biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furanochromenone core substituted with a biphenyl group at position 3 and methyl groups at positions 5 and 7. This compound belongs to the psoralen family, which is renowned for its photochemical and biological activities, including antifungal, immunomodulatory, and enzyme inhibitory properties . Its molecular formula is C₃₂H₂₄O₃, with a molar mass of 456.53 g/mol .
Properties
Molecular Formula |
C25H18O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H18O3/c1-15-12-23(26)28-25-16(2)24-21(13-20(15)25)22(14-27-24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
XMSPGXQZYPRVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenones .
Scientific Research Applications
3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The structural and functional nuances of 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one are best understood through comparisons with related furocoumarins. Below is a detailed analysis:
Structural Features and Physicochemical Properties
Key Observations :
- Steric Effects: Bulky substituents at position 3 (e.g., biphenyl vs. 4-chlorophenyl) may influence binding to enzymes or nucleic acids. For example, amotosalen’s aminoethoxy group enables hydrogen bonding with DNA/RNA .
Key Trends :
- Antifungal Activity : Methyl/ethyl substituents (e.g., compound 4c) correlate with improved antifungal potency compared to unsubstituted psoralens .
- Enzyme Inhibition: Chlorophenyl or biphenyl groups at position 3 enhance binding to cytochrome P450 enzymes (e.g., CYP3A4) or immunoproteasomes .
- Mitochondrial Targets : Alkoxy side chains (e.g., Psora-4) confer selectivity for potassium channels, suggesting the target compound’s biphenyl group could be modified for similar applications .
Biological Activity
3-(Biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furochromen system and biphenyl substituent, contributes to its diverse biological activities.
- Molecular Formula: C25H18O3
- Molecular Weight: 366.4 g/mol
- IUPAC Name: 5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one
- Canonical SMILES: CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation and substitution, which may modify its biological activity.
The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, leading to its observed therapeutic effects. The biphenyl substituent may enhance its binding affinity and specificity towards biological targets.
Biological Activities
Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains.
Anticancer Properties:
There is growing interest in the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antifungal Activity:
The compound has also demonstrated antifungal activity against several strains, including those resistant to conventional antifungal agents. The structure–activity relationship (SAR) studies suggest that modifications in the furochromen framework can enhance antifungal efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antifungal | Effective against resistant fungal strains |
Detailed Findings
- Antimicrobial Studies:
-
Anticancer Mechanisms:
- A study indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .
- Fungal Resistance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
